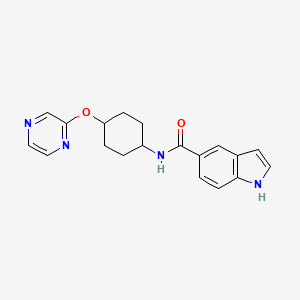

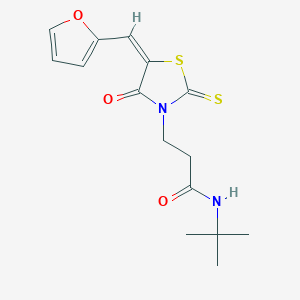

N-((1r,4r)-4-(吡嗪-2-yloxy)环己基)-1H-吲哚-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is a synthetic molecule that appears to be related to various pyrazole and indole derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the creation of new chemical entities that combine different pharmacophores to enhance biological activity. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Similarly, the synthesis of novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones is performed to evaluate their biological activities . These methods could potentially be applied to the synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide, ensuring the correct structure and purity of the compound.

Molecular Structure Analysis

The molecular structure of related compounds is crucial for their biological activity. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides is studied using X-ray crystallography and NMR, revealing that the keto form is preferred in the crystalline state and in DMSO . This information is essential for understanding the preferred conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is explored through various reactions. N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization reactions to yield different products depending on the reagents and conditions used . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis, which could be relevant for the derivatization or functionalization of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and can influence their biological activities. The antibacterial, anti-inflammatory, and antioxidant activities of the synthesized chalcone hybrids are evaluated, showing moderate to good activities . The inhibition of reactive oxygen species (ROS) generation and antioxidant activity of indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones are also assessed, with some compounds showing potent activities . These properties are important for the potential therapeutic applications of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide.

科学研究应用

药物化学和药理学

抗结核活性: 多重耐药性 (MDR) 和广泛耐药性 (XDR) 结核病对治疗提出了重大挑战。研究表明,建议将至少四种药物与结核分枝杆菌分离株可能易感的药物相结合的方案。这包括将吡嗪酰胺用作药物组合的一部分,突出了吡嗪衍生物在结核病治疗中的重要性 (Caminero 等人,2010 年).

生物活性化合物合成: 吡唑及其衍生物,包括吡嗪-2-yloxy 化合物,因其生物活性而被广泛研究。这些化合物以其抗癌、镇痛、抗炎和抗菌特性而闻名。吡唑衍生物的合成和功能化对于开发新的治疗剂至关重要 (Dar & Shamsuzzaman,2015 年).

有机合成和催化

- 杂环 N-氧化物衍生物: 杂环 N-氧化物衍生物的合成和应用,例如衍生自吡嗪的衍生物,由于其在有机合成、催化和医药应用中的用途而被探索。这些衍生物表现出广泛的功能,并已用于开发金属络合物、催化剂和药物分子 (Li 等人,2019 年).

耐药性和治疗策略

- 结核病中的吡嗪酰胺耐药性: 吡嗪酰胺 (PZA) 在结核病治疗中的作用,特别是其作用机制和耐药性,一直是深入研究的主题。PZA 对治疗 MDR 和 XDR 结核病至关重要。了解 PZA 耐药性的分子机制可以为开发新的治疗策略和合理使用现有药物提供信息 (Njire 等人,2016 年).

合成方法

- 吡唑杂环合成: 由于其显着的生物活性,吡唑杂环的合成方法的开发,包括涉及吡嗪-2-yloxy 基团的合成方法,一直是研究的重点。这些方法包括缩合、环化和多组分反应,能够合成具有潜在治疗应用的杂环化合物 (Becerra 等人,2022 年).

属性

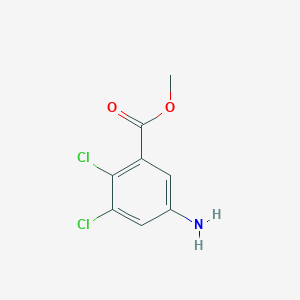

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(14-1-6-17-13(11-14)7-8-21-17)23-15-2-4-16(5-3-15)25-18-12-20-9-10-22-18/h1,6-12,15-16,21H,2-5H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZKTNOYFFWTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)